N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an isoxazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The tert-butyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-(tert-butyl)isoxazol-5-yl)-1-(benzothiophen-2-yl)cyclopentanecarboxamide
N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-3-yl)cyclopentanecarboxamide
N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrrole-2-yl)cyclopentanecarboxamide
Uniqueness: N-(3-(tert-butyl)isoxazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-16(2,3)12-11-14(21-19-12)18-15(20)17(8-4-5-9-17)13-7-6-10-22-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXBRJJVYTXREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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